molecular formula C11H15ClF3N B1525515 Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride CAS No. 1315366-77-8

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Cat. No.: B1525515
CAS No.: 1315366-77-8
M. Wt: 253.69 g/mol
InChI Key: PLFADWBEQUKYDW-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a chiral organic compound characterized by a phenethylamine backbone modified with a trifluoromethyl group at the meta position of the aromatic ring and an ethyl substituent on the nitrogen atom. The IUPAC name for this compound is (R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride , reflecting its stereochemistry, substituent positions, and salt form. The molecular formula is C$${11}$$H$${14}$$F$$_3$$N·HCl , with a molecular weight of 253.69 g/mol .

The structural configuration includes a benzene ring substituted with a -CF$$_3$$ group at the third carbon, an ethylamine side chain at the first carbon, and an ethyl group bonded to the nitrogen atom. The stereochemistry at the chiral center (C1 of the ethylamine side chain) is specified as the R-enantiomer, which influences its physicochemical interactions. The SMILES notation (CCNC(C)C1=CC(=CC=C1)C(F)(F)F.Cl ) and InChI key (JBYKWNBHTCFIEP-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity and stereochemical features.

Property Value
Molecular Formula C$${11}$$H$${14}$$F$$_3$$N·HCl
Molecular Weight 253.69 g/mol
IUPAC Name (R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride
SMILES CCNC(C)C1=CC(=CC=C1)C(F)(F)F.Cl
InChI Key JBYKWNBHTCFIEP-UHFFFAOYSA-N

The trifluoromethyl group enhances the compound's lipophilicity and electronic stability, while the ethylamine side chain introduces basicity, enabling salt formation with hydrochloric acid.

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound are limited, studies on analogous trifluoromethyl-substituted amines provide insights into its conformational preferences. For example, crystallographic analyses of (η$$^5$$-C$$6$$H$$7$$)Fe(CO)$$2$$CF$$3$$ reveal that the trifluoromethyl group adopts a syn conformation relative to the carbonyl ligands due to steric and electronic effects. Similarly, tri- and tetrafluoropropionamides derived from chiral amines exhibit conformational rigidity imposed by the -CF$$_3$$ group, which restricts rotation around the C-C bond.

In this compound, the -CF$$3$$ group likely induces a planar orientation of the aromatic ring, minimizing steric clashes with the ethylamine side chain. Nuclear Overhauser effect (NOE) spectroscopy of related compounds, such as (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride , demonstrates that the -CF$$3$$ group stabilizes the gauche conformation of the ethylamine moiety through dipole-dipole interactions. Theoretical calculations using density functional theory (DFT) further predict a torsional angle of 60–70° between the aromatic ring and the ethylamine chain, optimizing van der Waals interactions.

Compound Conformational Feature Method
(R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride Gauche conformation of ethylamine side chain NOE spectroscopy
Tetrafluoropropionamides Restricted rotation due to -CF$$_3$$ X-ray crystallography
(η$$^5$$-C$$6$$H$$7$$)Fe(CO)$$2$$CF$$3$$ Syn conformation of -CF$$_3$$ X-ray crystallography

Comparative Structural Analysis with Trifluoromethyl-Substituted Amine Derivatives

This compound shares structural motifs with other trifluoromethylated amines but differs in substitution patterns and stereochemical outcomes. For instance, 3-(trifluoromethyl)phenethylamine hydrochloride (CAS 141029-17-6) lacks the ethyl group on the nitrogen atom, resulting in a simpler secondary amine structure. Conversely, 2-(4-trifluoromethyl-phenyl)-ethylamine (CAS 775-00-8) features a -CF$$_3$$ group at the para position, altering its electronic distribution and steric profile.

Compound Molecular Formula Substituent Position Key Structural Difference
This compound C$${11}$$H$${14}$$F$$_3$$N·HCl N-ethyl, meta-CF$$_3$$ Chiral center, tertiary amine
3-(Trifluoromethyl)phenethylamine hydrochloride C$$9$$H$${11}$$ClF$$_3$$N meta-CF$$_3$$ Secondary amine, no chiral center
2-(4-Trifluoromethyl-phenyl)-ethylamine C$$9$$H$${10}$$F$$_3$$N para-CF$$_3$$ Primary amine, planar aromatic ring

The N-ethyl group in the target compound increases steric hindrance compared to primary amines, potentially reducing reactivity in nucleophilic substitution reactions. Additionally, the meta position of the -CF$$_3$$ group creates a distinct electronic environment compared to para-substituted analogs, as evidenced by differences in $$^{19}$$F NMR chemical shifts (δ = -62 ppm for meta vs. -58 ppm for para). These structural variations underscore the importance of substitution patterns in modulating physicochemical and biological properties.

Properties

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14;/h4-8,15H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFADWBEQUKYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, also known as N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine hydrochloride, is a compound that has garnered attention in pharmacology and medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

  • Molecular Formula: C11H15ClF3N
  • Molecular Weight: 253.69 g/mol
  • Key Feature: The trifluoromethyl group enhances lipophilicity and biological activity, making it a significant modification in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group increases the compound's ability to penetrate biological membranes and interact with intracellular targets. This can lead to modulation of signaling pathways through receptor binding or enzyme inhibition.

Pharmacological Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological effects. Specifically, Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine has been investigated for:

  • Ligand Binding: It shows promise as a ligand in receptor binding studies, potentially influencing neurotransmitter systems.
  • Neuroprotective Properties: Related compounds have been explored for their neuroprotective effects, suggesting a similar potential for this compound .
  • Therapeutic Applications: There is ongoing research into its applications in treating conditions such as obesity and seizures, paralleling the historical use of similar compounds like Fenfluramine .

Case Studies

  • Receptor Binding Studies:
    • Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine was evaluated for its binding affinity to serotonin receptors. The presence of the trifluoromethyl group significantly altered its interaction profile compared to non-fluorinated analogs, enhancing potency and selectivity .
  • Neuroprotective Compound Synthesis:
    • A study highlighted the synthesis of neuroprotective compounds using (R)-1-[3-(trifluoromethyl)phenyl]ethanol as a key intermediate. This pathway underscores the importance of trifluoromethylated compounds in developing neuroprotective agents .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaLipophilicityBiological Activity
This compoundC11H15ClF3NHighPotential ligand for receptors
FenfluramineC12H16F3NHighPreviously used for obesity treatment
Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amineC10H12F3NModerateBuilding block in organic synthesis

Scientific Research Applications

Pharmacological Applications

Bioisosteric Replacement
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is utilized as a bioisostere in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive substitute for other functional groups in drug molecules. This substitution can improve pharmacokinetic properties, such as absorption and distribution within biological systems.

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a building block in the synthesis of various APIs. Its unique structural features allow for the modification of lead compounds to optimize their therapeutic efficacy. Techniques such as nucleophilic substitution are commonly employed to introduce the trifluoromethyl group into drug candidates.

Agrochemical Applications

Development of Pesticides
In agrochemistry, this compound is pivotal in synthesizing pyrazole derivatives used as pesticides. The compound's ability to modify biological activity makes it suitable for creating safer and more effective agrochemical products tailored for specific pest control.

Analytical Chemistry Applications

Reference Standard in HPLC
The compound is frequently used as a reference standard in high-performance liquid chromatography (HPLC) for quantifying analytes in complex matrices, such as food products. Its presence allows for accurate measurement of active ingredients, contributing to quality control and regulatory compliance in food safety.

Application AreaMethodologyOutcomes
PharmacologyBioisostere replacementEnhanced pharmacokinetic properties
AgrochemistrySynthesis of pyrazole derivativesDevelopment of effective pesticides
Analytical ChemistryHPLC standardAccurate quantification in food safety

Chemical Biology Applications

Biological Probes
In chemical biology, this compound is employed to create chemical probes that interact selectively with proteins or nucleic acids. These probes facilitate the study of biological pathways and help elucidate the molecular mechanisms underlying various diseases.

Forensic Science Applications

Toxicological Analysis
The compound plays a significant role in forensic science, particularly in toxicological analyses related to drug screening. Its unique structural properties enable the development of analytical methods that enhance the detection and identification of drugs in biological samples.

Case Study 1: Pharmacokinetic Enhancement

A study demonstrated that replacing a methyl group with a trifluoromethyl group in a lead compound resulted in improved binding affinity to target receptors, leading to enhanced therapeutic effects. This finding underscores the importance of structural modifications facilitated by this compound.

Case Study 2: Pesticide Development

Research on pyrazole derivatives synthesized using this compound revealed significant improvements in pest control efficacy compared to traditional pesticides, highlighting its potential for developing safer agricultural chemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride
  • Structure : Features a propyl chain (propan-2-yl) instead of ethyl, increasing steric bulk.
  • Impact : Longer alkyl chains may reduce solubility but enhance membrane permeability .
  • Molecular Weight : ~261.71 g/mol (estimated).
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride
  • Structure : Primary amine with an ethyl group directly attached to the aromatic ring.
  • Molecular weight is 225.64 g/mol .
Cinacalcet Hydrochloride
  • Structure: Naphthyl group and propyl chain (N-[1-(R)-1-naphthylethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane hydrochloride).
  • Pharmacological Role : Calcimimetic agent targeting the calcium-sensing receptor (CaSR) for hyperparathyroidism .
  • Key Difference : The naphthyl group in cinacalcet enhances receptor affinity but increases molecular weight (393.9 g/mol ) and complexity .

Functional Group Variations

1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine Hydrochloride
  • Structure : Trifluoromethoxy (OCF₃) substituent instead of trifluoromethyl (CF₃).
  • Impact : The electron-withdrawing trifluoromethoxy group may reduce aromatic ring electron density, affecting π-π interactions in biological targets. Molecular weight: 241.64 g/mol .
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone Hydrochloride
  • Structure : Ketone group replaces the amine, converting it to a primary amide derivative.
  • Impact : The ketone introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP* (Estimated)
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine HCl 247.67 Secondary amine, CF₃, ethyl ~2.8
Cinacalcet HCl 393.90 Naphthyl, CF₃, propylamine ~5.2
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl 225.64 Primary amine, CF₃ ~2.1
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine HCl 241.64 Primary amine, OCF₃ ~1.9

*LogP values estimated using fragment-based methods.

Preparation Methods

Synthetic Routes

Reductive Amination and Nucleophilic Substitution

The primary synthetic approach involves the reaction of 3-(trifluoromethyl)phenethyl bromide with ethylamine. This can proceed via:

  • Nucleophilic substitution , where ethylamine displaces the bromide on the phenethyl bromide.
  • Reductive amination , where a 3-(trifluoromethyl)phenylacetaldehyde intermediate reacts with ethylamine, followed by reduction to form the secondary amine.

Optimization considerations for this step include:

  • pH control: Maintaining the reaction pH between 6 and 7 favors protonation of the amine and minimizes side reactions such as over-alkylation or oxidation.
  • Solvent choice: Ethanol or methanol are preferred solvents due to their ability to dissolve intermediates and enhance reaction kinetics.
  • Temperature: Low temperatures (0–5°C) under an inert atmosphere (nitrogen or argon) reduce oxidation risks of the trifluoromethyl group.
  • Protective groups: Use of amine-protecting groups like Boc during alkylation can prevent over-alkylation; subsequent acidic deprotection (e.g., HCl/dioxane) yields the desired product.

Addressing Side Reactions

  • Over-alkylation is mitigated by protective group strategies.
  • Oxidation of the trifluoromethyl aromatic ring is suppressed by inert atmosphere and temperature control.
  • Real-time monitoring via FT-IR spectroscopy allows detection of carbonyl byproducts, enabling dynamic adjustment of reaction conditions to maintain purity.

Purification and Crystallization

Recrystallization

  • The crude product is purified by recrystallization using ethanol/water mixtures, typically at a 1:3 ratio.
  • This solvent system effectively removes unreacted starting materials and impurities.
  • The recrystallization process improves purity to >98%, verified by HPLC analysis using a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water.

Crystalline Polymorphs and Their Preparation

  • The compound exists in distinct polymorphic forms, which differ in crystal structure and physical properties such as melting point, thermal behavior, and solubility.
  • A notable crystalline form, designated Form-M , has been characterized by powder X-ray diffraction (PXRD) with specific peak positions (e.g., 6.53°, 8.97°, 12.28°, etc., 2θ ± 0.2°).
  • Form-M exhibits distinct thermal profiles measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), as well as unique infrared absorption fingerprints.

Process for Crystalline Form-M Preparation

The process to obtain crystalline Form-M involves:

Step Description
a) Suspend the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate and water).
b) Stir the suspension at a temperature range of 15–100°C, preferably 60–70°C.
c) Filter the hot solution at the same temperature to remove insoluble impurities.
d) Cool the filtrate to precipitate the crystalline Form-M, then isolate by filtration.
  • Suitable solvents include hydrocarbons (n-hexane, toluene), ethers (tetrahydrofuran, diethyl ether), esters (ethyl acetate), alcohols, ketones, and mixtures thereof.
  • This method improves filterability, color, and purity of the final product.

Analytical Characterization Supporting Preparation

Technique Purpose Key Findings for Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine Hydrochloride
High-Performance Liquid Chromatography (HPLC) Purity assessment Achieves >98% purity using C18 column and 0.1% TFA in acetonitrile/water mobile phase.
Powder X-Ray Diffraction (PXRD) Identification of polymorphs Form-M polymorph characterized by specific 2θ peaks (e.g., 6.53°, 8.97°, 12.28°).
Differential Scanning Calorimetry (DSC) Thermal behavior analysis Distinct melting point and thermal transitions for Form-M.
Thermogravimetric Analysis (TGA) Thermal stability Provides decomposition profile for Form-M.
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group verification Confirms molecular structure and monitors side product formation during synthesis.

Summary Table of Preparation Parameters

Parameter Optimal Conditions/Notes
Starting materials 3-(trifluoromethyl)phenethyl bromide, ethylamine
Reaction type Nucleophilic substitution or reductive amination
pH 6–7 to favor protonation and reduce side reactions
Solvent Ethanol or methanol for synthesis; ethyl acetate/water for crystallization
Temperature 0–5°C (synthesis, inert atmosphere) to 60–70°C (crystallization)
Protective groups Boc protection during alkylation to prevent over-alkylation
Purification Recrystallization in ethanol/water (1:3)
Purity achieved >98% as confirmed by HPLC
Polymorph isolation Crystalline Form-M via solvent suspension and controlled cooling

Q & A

Synthesis and Optimization

Basic Question: Q. How can the synthesis of Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride be optimized for high purity and yield? Methodological Answer:

  • Step 1 : Use a nucleophilic substitution or reductive amination route with 3-(trifluoromethyl)phenethyl bromide and ethylamine. Control reaction pH (6–7) to favor amine protonation and minimize side reactions .
  • Step 2 : Employ ethanol or methanol as solvents to enhance solubility of intermediates and improve reaction kinetics .
  • Step 3 : Purify the crude product via recrystallization using ethanol/water mixtures (1:3 ratio) to remove unreacted starting materials .
  • Step 4 : Confirm purity (>98%) using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Question: Q. How can competing side reactions (e.g., over-alkylation or oxidation) during synthesis be systematically addressed? Methodological Answer:

  • Approach 1 : Introduce protective groups (e.g., Boc) to the amine during alkylation, followed by acidic deprotection (HCl/dioxane) to minimize over-alkylation .
  • Approach 2 : Use inert atmosphere (N₂/Ar) and low-temperature conditions (0–5°C) to suppress oxidation of the trifluoromethyl group .
  • Approach 3 : Monitor reaction progress in real-time using FT-IR to detect carbonyl byproducts (e.g., ketones from oxidation) and adjust conditions dynamically .

Structural and Stereochemical Characterization

Basic Question: Q. What analytical techniques are critical for confirming the structure of this compound? Methodological Answer:

  • Technique 1 : ¹H/¹³C NMR to verify ethylamine chain connectivity and trifluoromethylphenyl substitution (e.g., δ ~2.8 ppm for CH₂NH₂; δ ~125 ppm for CF₃ in ¹³C) .
  • Technique 2 : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ (calc. for C₁₁H₁₄F₃N·HCl: 265.08) .
  • Technique 3 : X-ray crystallography for unambiguous confirmation of salt formation (HCl coordination) and spatial arrangement .

Advanced Question: Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound? Methodological Answer:

  • Method 1 : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (80:20) mobile phase to separate enantiomers .
  • Method 2 : Synthesize diastereomeric derivatives using (R)- or (S)-Mosher’s acid chloride and analyze via ¹⁹F NMR for configuration assignment .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer:

  • Assay 1 : Radioligand binding assays (e.g., with ³H-labeled ligands) to study affinity for serotonin or dopamine receptors, leveraging the fluorinated aromatic moiety for enhanced receptor interactions .
  • Assay 2 : Enzymatic inhibition studies (e.g., monoamine oxidase) using UV-Vis spectroscopy to track substrate conversion (λ = 280 nm for benzaldehyde byproduct) .

Advanced Question: Q. How can contradictory data from receptor-binding assays (e.g., varying IC₅₀ values across studies) be resolved? Methodological Answer:

  • Step 1 : Validate assay conditions (pH, temperature, buffer composition) to ensure consistency; e.g., Tris-HCl buffer (pH 7.4) mimics physiological conditions .
  • Step 2 : Perform competitive binding experiments with positive controls (e.g., cinacalcet for calcium-sensing receptors) to calibrate results .
  • Step 3 : Use molecular docking simulations (e.g., AutoDock Vina) to model ligand-receptor interactions and identify steric/electronic mismatches .

Stability and Safety Profiling

Basic Question: Q. What are the key stability considerations for long-term storage of this compound? Methodological Answer:

  • Guideline 1 : Store as a lyophilized solid at -20°C in amber vials to prevent photodegradation of the trifluoromethyl group .
  • Guideline 2 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., free amine or oxidized derivatives) .

Advanced Question: Q. How can thermal decomposition pathways be analyzed to improve handling safety? Methodological Answer:

  • Method 1 : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition products (e.g., trifluoromethylbenzene at >200°C) .
  • Method 2 : Use DFT calculations (e.g., Gaussian 09) to model bond dissociation energies and predict degradation hotspots (e.g., C-N bond cleavage) .

Data Contradiction and Reproducibility

Basic Question: Q. How can researchers address discrepancies in reported solubility values across studies? Methodological Answer:

  • Step 1 : Standardize solubility testing using the shake-flask method (24 hr equilibration in PBS pH 7.4 or DMSO) .
  • Step 2 : Validate results via nephelometry to detect colloidal aggregates that may falsely reduce apparent solubility .

Advanced Question: Q. What strategies mitigate batch-to-batch variability in pharmacological assays? Methodological Answer:

  • Strategy 1 : Implement quality control protocols (e.g., ±2% purity tolerance via LC-MS) for synthesized batches .
  • Strategy 2 : Use internal reference standards (e.g., cinacalcet hydrochloride) to normalize bioactivity data across experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
Reactant of Route 2
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Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

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